molecular formula C19H23FO4 B14722160 (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione CAS No. 13258-79-2

(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione

Cat. No.: B14722160
CAS No.: 13258-79-2
M. Wt: 334.4 g/mol
InChI Key: XUYWZQUKJIPOPA-HQRJMKCBSA-N
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Description

The compound (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves several steps, including the formation of the core naphthochromene structure and the introduction of the fluoro and hydroxy functional groups. Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The fluoro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would yield a hydrogenated product.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug development. Its ability to interact with biological molecules could be explored for therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups and stereochemistry allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-1-(hydroxymethyl)-3,10a,12a-trimethyl-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-dodecahydro-2,8-chrysenedione
  • (3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-1,2,3,4,4a,4b,5,6,8,10a,10b,11,12,12a-tetradecahydrochrysen-1-yl)methyl dihydrogen phosphate

Uniqueness

The uniqueness of (4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione lies in its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

13258-79-2

Molecular Formula

C19H23FO4

Molecular Weight

334.4 g/mol

IUPAC Name

(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydronaphtho[2,1-f]chromene-2,8-dione

InChI

InChI=1S/C19H23FO4/c1-17-8-7-12(21)9-11(17)3-4-14-13-5-6-16(23)24-18(13,2)10-15(22)19(14,17)20/h7-9,13-15,22H,3-6,10H2,1-2H3/t13-,14-,15-,17-,18-,19-/m0/s1

InChI Key

XUYWZQUKJIPOPA-HQRJMKCBSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@@]43C)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC(=O)O2)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

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